2,4,5-Trifluorobenzoyl cyanide

Vue d'ensemble

Description

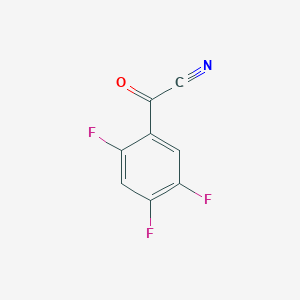

2,4,5-Trifluorobenzoyl cyanide is an organic compound with the molecular formula C8H2F3NO. It is a derivative of benzoyl cyanide where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4,5-Trifluorobenzoyl cyanide can be synthesized through the cyanation of 2,4,5-trifluorobenzoyl fluoride. The reaction typically involves the use of a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common in industrial settings to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,5-Trifluorobenzoyl cyanide undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the cyanide group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction: It can be reduced to 2,4,5-trifluorobenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to 2,4,5-trifluorobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Products like 2,4,5-trifluorobenzylamine, 2,4,5-trifluorobenzyl alcohol, or 2,4,5-trifluorobenzyl thiol.

Reduction: 2,4,5-Trifluorobenzylamine.

Oxidation: 2,4,5-Trifluorobenzoic acid

Applications De Recherche Scientifique

Pharmaceutical Synthesis

Key Intermediate in Drug Development

2,4,5-Trifluorobenzoyl cyanide is widely utilized as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the biological activity and stability of drug formulations. Specifically, it plays a crucial role in developing antiviral and anticancer agents, contributing to more effective therapeutic options .

Case Study: Antiviral Agents

Research has shown that incorporating fluorinated compounds like this compound into antiviral drug synthesis can significantly improve efficacy. For instance, studies on fluoro-substituted nucleosides demonstrate enhanced activity against viral replication compared to their non-fluorinated counterparts .

Fluorinated Compounds Research

Stability and Bioactivity

The unique trifluoromethyl group in this compound contributes to the stability and bioactivity of fluorinated organic compounds. This property is pivotal in medicinal chemistry, where fluorinated compounds are often more resistant to metabolic degradation .

Research Insights

Innovations in medicinal chemistry frequently leverage the compound's reactivity to synthesize new fluorinated analogs of biologically active molecules. These analogs can be used for biochemical studies that explore mechanisms of action and therapeutic potential.

Material Science

Advanced Material Production

In material science, this compound is employed in creating advanced polymers that exhibit enhanced thermal and chemical resistance. This application is particularly beneficial for industries such as aerospace and automotive, where material performance under extreme conditions is critical .

Impact on Polymer Development

The incorporation of fluorinated compounds into polymer matrices has been shown to improve properties such as durability and resistance to solvents. Research indicates that polymers derived from this compound can outperform traditional materials in specific applications .

Analytical Chemistry

Standard in Analytical Methods

this compound serves as a standard in various analytical techniques. Its use aids in the detection and quantification of other substances within complex mixtures, which is essential for quality control across multiple sectors .

Applications in Quality Control

In pharmaceutical manufacturing and environmental monitoring, the compound's reliability as a standard helps ensure compliance with regulatory standards by providing accurate measurements of active ingredients or contaminants .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for antiviral and anticancer drugs | Enhanced efficacy |

| Fluorinated Compounds | Research into stable and bioactive fluorinated analogs | Improved metabolic stability |

| Material Science | Production of advanced polymers with high resistance | Superior performance under stress |

| Analytical Chemistry | Standard for detection and quantification in complex mixtures | Reliable quality control |

Mécanisme D'action

The mechanism of action of 2,4,5-trifluorobenzoyl cyanide involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an intermediate or a reagent .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,5-Trifluorobenzyl cyanide: Similar in structure but with a cyanomethyl group instead of a cyanocarbonyl group.

2,4,5-Trifluorobenzoic acid: Similar in structure but with a carboxyl group instead of a cyanocarbonyl group.

2,4,5-Trifluorobenzylamine: Similar in structure but with an aminomethyl group instead of a cyanocarbonyl group

Uniqueness

2,4,5-Trifluorobenzoyl cyanide is unique due to its high reactivity and the presence of both fluorine and cyanide functional groups. This combination makes it a valuable intermediate in the synthesis of various fluorinated compounds and pharmaceuticals. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific research and industrial applications .

Activité Biologique

2,4,5-Trifluorobenzoyl cyanide (TFBC) is a chemical compound that has drawn attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications.

- IUPAC Name : 2-(2,4,5-trifluorophenyl)acetonitrile

- Molecular Formula : C8H4F3N

- Molecular Weight : 171.12 g/mol

- CAS Number : 220141-74-2

The biological activity of TFBC is primarily attributed to its cyanide group, which can interact with various biological targets. Cyanide is known to inhibit cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and metabolic disruption . The trifluorobenzoyl moiety may enhance lipophilicity and membrane permeability, facilitating cellular uptake.

Biological Activity Overview

The biological effects of TFBC can be summarized as follows:

- Cytotoxicity : TFBC exhibits cytotoxic effects on various cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Activity : Preliminary studies suggest that TFBC has potential antimicrobial properties against certain bacterial strains, although the exact mechanisms remain to be elucidated.

- Enzyme Inhibition : TFBC may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism .

Cytotoxicity Studies

A study conducted on human cancer cell lines demonstrated that TFBC significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be around 15 µM for breast cancer cells and 20 µM for prostate cancer cells. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent apoptosis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | ROS production, apoptosis |

| Prostate Cancer | 20 | ROS production, apoptosis |

Antimicrobial Activity

In another study focusing on antimicrobial properties, TFBC was tested against several strains of bacteria. It showed promising results against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL, respectively .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| Staphylococcus aureus | 30 |

Toxicological Profile

While the biological activity of TFBC is notable, its toxicity profile must also be considered. Cyanide compounds are generally associated with acute toxicity. The toxicokinetics of cyanide indicate rapid absorption and distribution in the body, leading to potential systemic effects such as neurological damage and respiratory failure .

Toxicity Summary

- Acute Toxicity : Symptoms may include headache, dizziness, confusion, and respiratory distress.

- Chronic Exposure Risks : Long-term exposure could lead to neurological deficits and other systemic health issues.

Propriétés

IUPAC Name |

2,4,5-trifluorobenzoyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3NO/c9-5-2-7(11)6(10)1-4(5)8(13)3-12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALNONZLPOOQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091697-40-2 | |

| Record name | 2,4,5-trifluorobenzoyl cyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.